2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Description
2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride is a piperidine-derived compound featuring a methylamino substituent at the 2-position and a ketone group at the 1-position of the ethanone backbone. This hydrochloride salt enhances its stability and solubility in aqueous systems, making it relevant for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBRVNZGVZXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659474 | |
| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176419-66-1, 98998-32-4 | |
| Record name | Ethanone, 2-(methylamino)-1-(1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98998-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride typically involves the reaction of piperidine with 2-chloro-1-methylaminoethanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and ethanones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride is a chemical compound with the molecular formula C8H17ClN2O that has applications in chemistry, biology, and medicine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology The compound is utilized in studies involving enzyme inhibition and receptor binding.
- Industry The compound is used to produce specialty chemicals and intermediates.
This compound has garnered attention in biological research, especially in medicinal chemistry and pharmacology. Its structural properties suggest it can interact with biological targets, making it a candidate for investigating its biological activities. Research indicates that this compound may possess antibacterial properties and has been evaluated for its cytotoxic effects on cancer cell lines. Studies show that piperidine derivatives can inhibit the growth of cancer cells, suggesting that this compound may exhibit similar properties. The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes, which can lead to changes in cellular signaling pathways, potentially affecting cell proliferation and survival.
Antimicrobial Studies
Antimicrobial activity studies of piperidine derivatives have found that certain compounds demonstrated minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria. Related compounds showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli.
Cytotoxicity in Cancer Models
Studies examining the cytotoxic effects of piperidine derivatives on cancer cell lines have noted that specific substituents could enhance the antiproliferative activity. Compounds with structural similarities to this compound displayed GI50 values ranging from 0.03 to 0.93 μM against different cancer types, suggesting a promising avenue for developing anticancer agents based on this compound.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (mg/mL) | GI50 (μM) |
|---|---|---|---|
| Piperidine Derivative A | Antimicrobial | 0.0048 | - |
| Piperidine Derivative B | Anticancer | - | 0.30 |
| 2-Methylamino-1-piperidin-1-yl-Ethanone HCl | Potential Activity | - | - |
Mechanism of Action
The mechanism of action of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
1-(4-Amino-4-methylpiperidin-1-yl)ethan-1-one hydrochloride: Shares the piperidine and ethanone backbone but differs in substituent placement (4-amino-4-methyl vs.
Memantine hydrochloride: A piperidine derivative with adamantane substitution, approved for Alzheimer’s disease. Unlike 2-methylamino-1-piperidin-1-yl-ethanone hydrochloride, memantine’s bulky structure confers NMDA receptor antagonism, highlighting how substituent variations dictate target specificity .
Dosulepin hydrochloride: A tricyclic antidepressant with a piperidine moiety. Its fused ring system contrasts with the simpler ethanone structure of the target compound, emphasizing divergent therapeutic pathways .
Physicochemical Properties
While direct data for this compound are scarce, comparisons with other hydrochlorides provide insights:
Biological Activity
2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride (CAS Number: 98998-32-4) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and medicinal chemistry.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 196.69 g/mol
- Purity : Typically available at 98% purity .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems. Below are key findings related to its activity:
Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC values for these activities ranged from 2.43 to 14.65 μM, suggesting a strong potential for therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptotic cell death in cancer cells .
- Caspase Activation : Induction of apoptosis has been associated with increased caspase activity, which is critical for the programmed cell death pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that derivatives of piperidine can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives range from 0.0039 mg/mL to 0.025 mg/mL against S. aureus and E. coli .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between piperidine derivatives and ketone precursors. For example, analogous compounds like 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride are synthesized via nucleophilic substitution or reductive amination under controlled pH and temperature . To optimize efficiency:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Purify via recrystallization using ethanol/water mixtures to enhance yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to quantify impurities. Reference standards for similar piperidine derivatives suggest detection thresholds of ≤0.1% for critical impurities .
- Structural Integrity : Confirm via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., piperidine ring protons at δ 1.4–2.8 ppm). Mass spectrometry (ESI-MS) can verify the molecular ion peak (expected m/z 366.5 for [M+H]⁺) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation exposure .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved through experimental design?
- Methodological Answer :
- Perform systematic solubility studies in buffered solutions (pH 1–12) at 25°C and 37°C using gravimetric or UV-spectrophotometric methods .
- Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For example, polar aprotic solvents (e.g., DMSO) may enhance solubility compared to water .
- Cross-validate results with dynamic light scattering (DLS) to detect aggregation in aqueous media.
Q. What advanced analytical techniques are suitable for identifying trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., ethylphenidate analogs) with collision-induced dissociation (CID) to fragment ions for structural elucidation .
- X-ray crystallography : Resolve crystalline impurities by comparing lattice parameters with reference standards .
- Thermogravimetric analysis (TGA) : Identify volatile impurities via mass loss profiles during controlled heating (e.g., 25–300°C at 10°C/min) .
Q. How can computational modeling aid in predicting the reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide and piperidine groups to predict hydrolysis susceptibility .
- Molecular Dynamics (MD) Simulations : Model interactions with water molecules to assess hygroscopicity and shelf-life stability .
- pKa Prediction Tools : Use software like MarvinSketch to estimate ionization states in physiological buffers (e.g., predicted pKa ~8.5 for the tertiary amine) .
Q. What strategies are effective in optimizing the hydrochloride salt formation step to enhance crystallinity?
- Methodological Answer :
- Adjust counterion ratios (e.g., HCl equivalents) during salt formation to achieve a stoichiometric 1:1 ratio .
- Use anti-solvent crystallization (e.g., adding diethyl ether to a methanol solution) to promote nucleation.
- Characterize crystal morphology via scanning electron microscopy (SEM) and powder X-ray diffraction (PXRD) to validate polymorph purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
